Valsartan disodium

Description

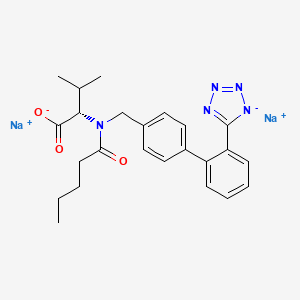

Structure

3D Structure of Parent

Properties

CAS No. |

391230-93-6 |

|---|---|

Molecular Formula |

C24H27N5Na2O3 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

disodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate |

InChI |

InChI=1S/C24H29N5O3.2Na/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;;/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);;/q;2*+1/p-2/t22-;;/m0../s1 |

InChI Key |

SJSMGDIQKOTNND-IKXQUJFKSA-L |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Valsartan Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of valsartan (B143634) disodium (B8443419), an active pharmaceutical ingredient used in the management of hypertension. This document details various synthetic methodologies, in-depth characterization techniques, and presents quantitative data in a structured format to facilitate comparison and further research.

Introduction to Valsartan Disodium

Valsartan is a potent and selective angiotensin II AT1 receptor antagonist.[1] It possesses two acidic protons: one on the carboxylic acid group and another on the tetrazole ring, allowing for the formation of a disodium salt.[2] The disodium salt form can offer advantages in terms of solubility and formulation. The synthesis of valsartan itself is a multi-step process, often culminating in the formation of the free acid which is then converted to the disodium salt.[3][4][5]

Synthesis of this compound

The preparation of this compound typically involves the reaction of valsartan free acid with a sodium-containing base in a suitable solvent system. Several methods have been reported, leading to the formation of either amorphous or various crystalline forms of the salt.

The overall transformation from valsartan to its disodium salt is conceptually straightforward, involving the deprotonation of the carboxylic acid and tetrazole moieties.

Caption: General reaction scheme for the synthesis of this compound.

Detailed methodologies for the synthesis of this compound are outlined below, based on patented procedures.

Protocol 1: Synthesis of Amorphous this compound [6]

-

Preparation of Sodium Methoxide (B1231860) Solution: Charge 2.03 equivalents of sodium hydroxide to 2 volumes of methanol and stir at 55-60°C for 20-30 minutes.

-

Reaction: Cool the sodium methoxide solution to 25-30°C and add it dropwise to a solution of 25g of valsartan in 3 volumes of methanol.

-

Stirring and Degassing: Stir the resulting solution at 25-30°C for 1 hour, followed by degassing for 1-2 hours at 50-60°C.

-

Precipitation: Cool the solution to 25-30°C, add 5 volumes of n-heptane, and stir for 1-2 hours at room temperature.

-

Isolation: Filter the precipitate under a nitrogen atmosphere, wash with 1 volume of n-heptane, and dry under reduced pressure at 60-65°C to yield amorphous this compound.

Protocol 2: Synthesis of Crystalline this compound [6]

-

Reaction: To a suspension of 200.0g of valsartan free acid in 9.3 volumes of isopropyl alcohol, add 2.3 volumes of 2.0N sodium hydroxide solution.

-

Stirring: Stir the solution at room temperature for 1 hour.

-

Solvent Exchange: Distill the solvent at 40-45°C and add 4.5 volumes of isopropyl alcohol, followed by distillation under vacuum at 40-45°C.

-

Crystallization: Add 3.5 volumes of acetone (B3395972) and 0.09 volumes of water to obtain a clear solution. Add 9.3 volumes of methyl tert-butyl ether and stir overnight at room temperature.

-

Isolation: Filter the solid, wash with 1 volume of methyl tert-butyl ether, and dry at 55-60°C to obtain the crystalline form of this compound.

Protocol 3: Alternative Synthesis of Crystalline Form E [7]

-

Salt Formation: Dissolve 8.71 mg of valsartan in 0.87 mL of isopropyl alcohol and add 0.2 mL of 2 mmol sodium hydroxide solution dropwise at room temperature. Stir for 0.5 hours.

-

Isolation of Solid: Concentrate the mixture under reduced pressure to obtain a solid.

-

Washing: Stir the solid with n-heptane/ethanol (19/1, by volume) overnight, filter, and vacuum dry at 40°C.

-

Solvate Formation: Add 5 mg of the solid to 0.4 mL of 1,4-dioxane. Stir for 48 hours.

-

Final Product: Centrifuge, discard the supernatant, and dry the obtained solid in an oven at 30°C to yield crystalline form E of this compound salt.

| Product Form | Starting Material | Base | Solvent System | Yield | Purity (by HPLC) | Reference |

| Amorphous | Valsartan (25g) | Sodium Hydroxide (2.03 eq) | Methanol, n-heptane | 26.5g | 99.91% | [6] |

| Crystalline | Valsartan (200g) | Sodium Hydroxide (2.0N) | Isopropyl alcohol, Acetone, MTBE | 240g | Not Reported | [6] |

| Amorphous | Valsartan (50g) | Sodium Hydroxide (2.03 eq) | Ethanol, MTBE or IPE | Not Reported | >99% | [6] |

Characterization of this compound

A thorough characterization of this compound is crucial to determine its identity, purity, and solid-state properties. The following section outlines the key analytical techniques and presents a workflow for characterization.

Caption: Experimental workflow for the characterization of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and detecting any related impurities or degradation products.[8] A stability-indicating reverse-phase HPLC method can be developed to separate valsartan from its degradation products.[8]

-

Typical Column: C8 or C18 column (e.g., Acquity Zorbax SB-C8, 150 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M ammonium (B1175870) acetate, pH 3.0) and an organic solvent (e.g., acetonitrile).[8]

-

Detection: PDA detector at a wavelength of 254 nm.[8]

3.2.2. X-ray Powder Diffraction (XRPD)

XRPD is essential for distinguishing between amorphous and different crystalline forms (polymorphs) of this compound. Each crystalline form exhibits a unique diffraction pattern.

| Crystalline Form | Characteristic 2θ Peaks (°) (Cu-Kα radiation) | Reference |

| Form A | Endothermic peak at approximately 183°C in DSC. | [9] |

| Form B | 4.4 ± 0.2, 8.8 ± 0.2 | [7] |

| Form D | 4.4 ± 0.2, 9.0 ± 0.2, 14.9 ± 0.2, 21.4 ± 0.2, 22.4 ± 0.2 | [7][9] |

| Form E | 6.3 ± 0.2, 12.3 ± 0.2, 14.7 ± 0.2, 16.5 ± 0.2, 17.4 ± 0.2 | [7] |

| Form F | 6.2 ± 0.2, 14.9 ± 0.2, 18.3 ± 0.2 | [7] |

| Form G | 6.4 ± 0.2, 8.3 ± 0.2, 9.5 ± 0.2, 17.3 ± 0.2, 19.4 ± 0.2 | [9] |

3.2.3. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions, such as glass transitions for amorphous forms and desolvation events.

| Form | Thermal Event | Temperature (°C) | Reference |

| Amorphous | Isotherm peak | 92.23 - 121.15 | [6] |

| Crystalline Form B | Melting Point | ~198 ± 5 | [7] |

| Crystalline Form D | Melting Point | ~207 ± 5 | [7][9] |

| Crystalline Form F | Endothermic Peak | 104 - 117 | [7] |

3.2.4. Spectroscopic Methods (NMR and MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural confirmation of this compound.

-

NMR Spectroscopy: Both 1H and 13C NMR would confirm the molecular structure of the valsartan moiety. The formation of the disodium salt would be evident by the disappearance of the acidic protons from the carboxylic acid and tetrazole groups in 1H NMR, and shifts in the signals of adjacent carbons in 13C NMR.

-

Mass Spectrometry: LC-MS can be used to confirm the molecular weight of the valsartan anion (C24H28N5O3-, expected m/z ≈ 434.2).[10] The disodium salt itself is not typically observed as a single entity in mass spectrometry under standard conditions.

3.2.5. Chiral Purity

Since valsartan is a chiral molecule, its enantiomeric purity is a critical quality attribute. Capillary electrophoresis is a suitable technique for determining the presence of the R-enantiomer impurity.[11][12]

-

Technique: Capillary Zone Electrophoresis.[11]

-

Chiral Selector: Acetyl-β-cyclodextrin (A-β-CD).[11]

-

Validation: The method can be validated for a range of the R-enantiomer, with a limit of detection around 0.01% and a limit of quantitation around 0.05%.[11][12]

Conclusion

The synthesis of this compound can be achieved through various methods, yielding either amorphous or different crystalline forms, each with distinct physicochemical properties. A comprehensive characterization using a combination of chromatographic, spectroscopic, and thermal analysis techniques is imperative to ensure the identity, purity, and quality of the final product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of valsartan-based pharmaceuticals.

References

- 1. scielo.br [scielo.br]

- 2. EP1313714B1 - Valsartan salts - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]

- 7. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 8. scitcentral.com [scitcentral.com]

- 9. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 10. This compound | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Crystalline Forms of Valsartan Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystalline forms of valsartan (B143634) disodium (B8443419) salt, a critical area of study for the formulation and stabilization of this widely used antihypertensive agent. The following sections detail the distinct polymorphic forms, their characteristic analytical data, and the experimental protocols for their preparation and characterization.

Introduction to Polymorphism in Valsartan Disodium

Valsartan, in its free acid form, is known to exist in various polymorphic and amorphous forms.[1][2][3] The disodium salt of valsartan also exhibits polymorphism, which can significantly impact its physicochemical properties, including solubility, stability, and hygroscopicity.[4] A thorough understanding and control of the crystalline form are paramount for ensuring consistent product quality and therapeutic efficacy. This guide focuses on several identified crystalline forms of this compound, designated as Forms A, B, D, E, F, G, and H, as well as its amorphous state.[5][6]

Characterization of Crystalline Forms

The differentiation of this compound polymorphs is primarily achieved through X-ray powder diffraction (XRPD) and thermal analysis techniques such as Differential Scanning Calorimetry (DSC).

X-ray Powder Diffraction (XRPD) Data

The following table summarizes the characteristic XRPD peaks for various crystalline forms of this compound, expressed in degrees 2θ (±0.2°). These peaks serve as the primary fingerprint for identifying each specific polymorph.

| Crystalline Form | Characteristic XRPD Peaks (2θ) |

| Form A | 4.7, 8.5, 9.5, 13.6, 15.4, 16.5, 18.1, 19.9, 22.0, 22.4, 23.3, 23.8, 25.3, 27.8[5] |

| Form B | 4.4, 8.8[5][6] |

| Form D | 4.4, 9.0, 14.9, 21.4, 22.4[5][6] |

| Form E | 6.3, 12.3, 14.7, 16.5, 17.4[5][6] |

| Form F | 6.2, 14.9, 18.3[5] |

| Form G | 6.4, 8.3, 9.5, 17.3, 19.4[6] |

| Form H | 4.5, 8.7, 9.0[5][6] |

| Unnamed Crystalline Form | 4.48, 8.95, 9.25, 15.53, 17.01, 18.60, 22.73[7][8] |

Thermal Analysis Data (DSC)

Differential Scanning Calorimetry provides information on the melting points and other thermal transitions of the crystalline forms. The heating rate for the following data was 10°C/min where specified.

| Crystalline Form | Key Thermal Events |

| Form A | Endothermic peak at approximately 183°C[6] |

| Form B | Melting point of about 198 ± 5°C[5][6] |

| Form D | Melting point of about 207 ± 5°C[5][6] |

| Form E | Endothermic peak at approximately 127°C[6] |

| Form F | Endothermic peak at approximately 116°C[5] |

| Unnamed Crystalline Form | Endothermic peak at about 234.98°C[7][8] |

| Amorphous Form | Isotherm peak ranging from 92.23°C to 121.15°C[7][8] |

Experimental Protocols

General Characterization Methodologies

A standardized approach is crucial for the reliable characterization of polymorphic forms.

Caption: General workflow for polymorph characterization.

-

X-Ray Powder Diffraction (XRPD): XRPD patterns are typically recorded using a diffractometer with Cu-Kα radiation. The instrument is operated at a specified voltage and current (e.g., 40 kV and 40 mA). Data is collected over a 2θ range, for example, from 3° to 40°, with a step size and scan speed optimized for resolution.

-

Differential Scanning Calorimetry (DSC): Thermal analysis is performed using a DSC instrument. A sample of the this compound salt (typically 2-5 mg) is placed in a sealed aluminum pan. The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen purge, over a temperature range sufficient to observe all thermal events (e.g., 25°C to 250°C).

-

Thermogravimetric Analysis (TGA): TGA is used to determine weight loss upon heating, which is indicative of the presence of solvents or water. A sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and the weight change is recorded as a function of temperature.

Preparation of Crystalline Forms

The following protocols are synthesized from examples found in the cited literature.[4][5][8]

Caption: General synthesis and crystallization workflow.

Preparation of Form A:

-

Dissolve valsartan free acid in isopropanol.

-

Add a 2 mmol aqueous solution of sodium hydroxide dropwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Concentrate the solution under reduced pressure to obtain a solid.

-

Stir the resulting solid in a mixture of n-heptane and ethanol (19:1 by volume) overnight.

-

Filter the solid and dry it under vacuum at 40°C to yield Form A.[4]

Preparation of Form B:

-

Add valsartan (10 mg) to water (0.3 mL) containing sodium hydroxide (1.84 mg).

-

Concentrate the solution under reduced pressure to obtain a solid.

-

Add 3-pentanone (0.1 mL) to the solid (3 mg) and stir for 72 hours.

-

Centrifuge the mixture and discard the supernatant.

-

Dry the solid in an oven at 30°C to yield Form B.[4]

Preparation of a Crystalline Form:

-

Charge a reaction vessel with isopropyl alcohol and valsartan free acid.

-

Add a sodium hydroxide solution (2.0 mole equivalent) at room temperature.

-

Stir the mixture for 1-2 hours.

-

Distill off the solvent at 50-55°C.

-

Add methyl tert-butyl ether at room temperature and stir for 2-4 hours.

-

Filter the solid and dry at 55-60°C under vacuum to obtain the crystalline form of this compound.[8]

Solvate and Non-Solvate Forms

It is important to note that some of the crystalline forms are solvates, while others are non-solvated. For instance:

-

Form E has been identified as a dioxane solvate.[5]

-

Form F is an ethyl acetate (B1210297) solvate.[5]

-

Form B does not exhibit significant desolvation upon thermogravimetric analysis, suggesting it is also a non-solvated form.[5][6]

The presence or absence of a solvent molecule within the crystal lattice is a critical factor influencing the stability and physicochemical behavior of the active pharmaceutical ingredient.

Conclusion

The polymorphic landscape of this compound salt is complex, with multiple crystalline forms identified to date. The choice of solvent systems and crystallization conditions is critical in determining the resulting polymorphic form. For drug development professionals, a thorough characterization using XRPD, DSC, and TGA is essential to ensure the selection and control of the desired crystalline form, thereby guaranteeing the safety, stability, and efficacy of the final pharmaceutical product. The data and protocols presented in this guide serve as a foundational resource for researchers working with this important molecule.

References

- 1. EP1511739B1 - Polymorphs of valsartan - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 4. Crystal forms of this compound salt - Eureka | Patsnap [eureka.patsnap.com]

- 5. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 6. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 7. SOLID FORMS OF this compound AND PROCESS OF PREPARATION THEREOF - Patent 3498698 [data.epo.org]

- 8. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of Valsartan Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of valsartan (B143634) disodium (B8443419), a potent and selective angiotensin II receptor blocker (ARB). The document delves into its molecular interactions, downstream signaling cascades, and the experimental methodologies used for its characterization.

Introduction

Valsartan disodium is the disodium salt of valsartan, a nonpeptide, orally active antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] By selectively blocking the AT1 receptor, this compound inhibits the physiological effects of angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4] This blockade leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure, making it a cornerstone in the management of hypertension and heart failure.[3][5][6] The disodium salt form of valsartan exhibits increased solubility in aqueous solutions, which can be advantageous in pharmaceutical formulations.[7][8][9][10][11]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the competitive and selective blockade of the angiotensin II type 1 (AT1) receptor.[1][2][6] Angiotensin II is the principal pressor agent of the RAAS and exerts its effects by binding to AT1 receptors, which are G-protein coupled receptors (GPCRs) found in various tissues, including vascular smooth muscle, the adrenal gland, and the heart.[4][12][13]

Valsartan exhibits a significantly higher affinity for the AT1 receptor compared to the AT2 receptor, with a selectivity of approximately 30,000-fold.[2][14][15] This high selectivity ensures that the therapeutic effects are primarily mediated through the blockade of AT1 receptor-mediated pathways, while leaving the potentially beneficial effects of AT2 receptor stimulation unopposed.[16]

Binding Kinetics and Affinity

The interaction of valsartan with the AT1 receptor has been extensively characterized through radioligand binding assays. These studies have provided quantitative measures of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Binding Affinity (Ki) for AT1 Receptor | Selectivity (AT1 vs. AT2) | Reference |

| Valsartan | 2.38 nM | ~30,000-fold | [2][15] |

| Valsartan | pKi = 7.65 ± 0.12 | - | [17][18] |

| Losartan (B1675146) | pKi = 7.17 ± 0.07 | ~1,000-fold | [14][17][18] |

| Candesartan | pKi = 8.61 ± 0.21 | >10,000-fold | [14][17][18] |

| Irbesartan | - | >8,500-fold | [14] |

| Telmisartan | pKi = 8.19 ± 0.04 | >3,000-fold | [14][17][18] |

Downstream Signaling Pathways

The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these downstream pathways. The AT1 receptor signals through both G-protein dependent and G-protein independent (β-arrestin-mediated) pathways.[12][13][19]

G-Protein Dependent Signaling (Gq/11 Pathway)

The canonical signaling pathway activated by the AT1 receptor involves its coupling to the heterotrimeric G-protein Gq/11.[3][12][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][20][21]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][20]

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[3][20]

The activation of this pathway ultimately leads to various cellular responses, including smooth muscle contraction, cellular proliferation, and hypertrophy.[22]

Gq/11 Signaling Pathway Blocked by this compound.

G-Protein Independent Signaling (β-Arrestin Pathway)

In addition to G-protein coupling, the AT1 receptor can also signal through a G-protein-independent pathway mediated by β-arrestins.[12][19][23][24] Upon agonist binding and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[24]

This recruitment has two main consequences:

-

Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. It also promotes the internalization of the receptor via clathrin-coated pits.[19]

-

Scaffolding and Signal Transduction: β-arrestins can act as scaffolds for various signaling proteins, initiating a second wave of signaling. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[12][24]

Valsartan, as a competitive antagonist, blocks the initial activation of the AT1 receptor by angiotensin II, thereby preventing the recruitment of β-arrestin and the subsequent signaling events.[19]

β-Arrestin Signaling Pathway Blocked by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of valsartan for the AT1 receptor.

Materials:

-

Membrane preparation from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

This compound and other competitor compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

GF/C glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the AT1 receptor in a lysis buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., 1 µM Angiotensin II) for non-specific binding.

-

50 µL of serially diluted this compound or other competitor compounds.

-

50 µL of [125I]Sar1,Ile8-Angiotensin II at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Calcium Mobilization Assay

This functional assay measures the ability of valsartan to inhibit angiotensin II-induced increases in intracellular calcium, a hallmark of Gq/11 pathway activation.[25][26][27]

Materials:

-

Cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Angiotensin II.

-

This compound.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of angiotensin II (typically the EC80) to all wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the valsartan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for the inhibition of the calcium response.

Experimental and logical Workflows

GPCR Antagonist Drug Discovery Workflow

The discovery and development of a GPCR antagonist like valsartan typically follows a structured workflow.

GPCR Antagonist Drug Discovery Workflow.

In Vivo Study Design for an AT1 Receptor Blocker

Evaluating the efficacy of an AT1 receptor blocker like valsartan in an animal model of hypertension.

In Vivo Study Workflow for an AT1 Receptor Blocker.

Conclusion

This compound exerts its therapeutic effects through a highly specific and potent blockade of the angiotensin II type 1 receptor. This antagonism effectively inhibits both G-protein dependent and independent signaling pathways, leading to the amelioration of the pathophysiological effects of angiotensin II. The in-depth understanding of its mechanism of action, quantified by robust experimental methodologies, solidifies its role as a critical therapeutic agent in cardiovascular medicine.

References

- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 4. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differences in AT2 -receptor stimulation between AT1 -receptor blockers valsartan and losartan quantified by renal interstitial fluid cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. ahajournals.org [ahajournals.org]

- 20. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 21. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 22. benchchem.com [benchchem.com]

- 23. β-Arrestin–Mediated Angiotensin II Type 1 Receptor Activation Promotes Pulmonary Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 24. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to the Physicochemical Properties of Valsartan Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of valsartan (B143634) disodium (B8443419), a salt form of the widely used angiotensin II receptor antagonist, valsartan. The formation of the disodium salt is a key strategy to enhance the aqueous solubility and modify the solid-state properties of the parent drug, which is critical for formulation development and ensuring optimal bioavailability. This document details key parameters, presents quantitative data in structured tables, outlines experimental protocols for characterization, and provides logical visualizations of structures and workflows.

Chemical Structure and Salt Formation

Valsartan is a weakly acidic drug with two ionizable protons: one on the carboxylic acid group and another on the tetrazole ring.[1][2] The formation of valsartan disodium involves the deprotonation of both these acidic sites by two equivalents of a sodium base, resulting in a more polar and, consequently, more water-soluble species. This transformation is fundamental to its improved pharmaceutical characteristics compared to the free acid form.

Caption: Conversion of Valsartan free acid to its disodium salt.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are essential for predicting its behavior during formulation, processing, and in biological systems.

| Property | Value | Reference |

| Chemical Name | Disodium (S)-5-(4'-((N-(1-carboxylato-2-methylpropyl)pentanamido)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide | [3] |

| Molecular Formula | C₂₄H₂₇N₅Na₂O₃ | [4] |

| Molecular Weight | 479.5 g/mol | [4] |

| CAS Number | 391230-93-6 | [4][5] |

| Appearance | White powder | [2] |

Solubility Profile

Valsartan free acid is characterized by poor aqueous solubility, particularly in acidic environments, which can limit its dissolution rate and bioavailability.[6][7] The disodium salt form significantly enhances solubility. The solubility is pH-dependent, increasing at higher pH values.[2][8]

| Solvent / Medium | Solubility (Valsartan Free Acid) | Reference |

| Water (25 °C) | 0.18 g/L | [2] |

| Water (37 °C) | 0.0271 ± 0.009 mg/mL | [9] |

| Phosphate (B84403) Buffer (pH 6.8) | 2.989 ± 0.13 mg/mL | [9] |

| Phosphate Buffer (pH 7.4) | 45.12 µg/mL | [10] |

| Phosphate Buffer (pH 8.0) | 16.8 g/L | [2] |

| Methanol | Soluble | [9][11] |

| Ethanol | Soluble | [11] |

| Acetonitrile | Soluble | [2] |

Note: Specific quantitative solubility data for the isolated disodium salt is sparse in the literature, but it is noted to be significantly more soluble than the free acid, especially in aqueous media.[5][12]

Ionization Constants (pKa)

The pKa values dictate the ionization state of valsartan at different physiological pHs. The two acidic functional groups, the carboxylic acid and the tetrazole ring, have distinct pKa values.

| Ionizable Group | pKa Value | Reference |

| Carboxylic Acid | 3.9 | [1][2] |

| Tetrazole Ring | 4.7 | [1][2] |

| Potentiometric (overall) | 4.57 and 5.47 | [13][14] |

Polymorphism and Thermal Properties

This compound exists in multiple crystalline (polymorphic) and amorphous forms, each possessing distinct thermal properties and stability.[12][15] Differential Scanning Calorimetry (DSC) is a key technique for identifying these forms by their melting endotherms. The free acid form of valsartan typically melts at a lower temperature, around 105-117°C.[16][17]

| Crystalline Form | Melting Point / Thermal Event (°C) | Key Characteristics | Reference |

| Form A | ~183°C | Non-solvate with high stability. | [15] |

| Form B | ~198 ± 5°C | Non-solvated form. | [15] |

| Form D | ~207 ± 5°C | Stable crystalline form. | [12][15] |

| Form E | 107 - 127°C | Dioxane solvate. | [12] |

| Form F | 104 - 117°C | Thermal event noted. | [12] |

| Amorphous | 92 - 121°C | Isotherm peak observed in DSC. | [18] |

Stability Profile

Forced degradation studies are crucial for determining the intrinsic stability of a drug substance. Valsartan has been subjected to various stress conditions as per ICH guidelines. Mild degradation is typically observed under oxidative and photolytic stress, while it shows good stability under acidic, basic, and thermal stress.[19][20]

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (e.g., 0.1 N HCl) | Generally stable, no significant degradation observed. | [19][21] |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Generally stable, no significant degradation observed. | [19][21] |

| Oxidative (e.g., 3% H₂O₂) | Mild degradation observed. | [19][21] |

| Thermal (e.g., Heat) | No significant degradation observed. | [19][22] |

| Photolytic (UV/Vis light) | Mild degradation observed. | [19] |

Experimental Protocols

Detailed methodologies are required for the accurate and reproducible characterization of this compound.

Solubility Determination (Shake-Flask Method)

This protocol, based on the method by Higuchi and Connors, is the gold standard for determining equilibrium solubility.[9]

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 25 mL) of the desired solvent (e.g., distilled water, 0.1N HCl, phosphate buffer pH 6.8).[9]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][23]

-

Sample Collection: After equilibration, stop the agitation and allow the suspension to settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample through a non-adsorptive membrane filter (e.g., 0.45 µm) to remove undissolved solids.[23]

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of valsartan using a validated analytical method, such as UV-Vis Spectrophotometry (at λmax ~250 nm) or HPLC.[9][24]

pKa Determination (Potentiometric Titration)

This method determines the pKa by monitoring pH changes during titration with a strong base.

-

Sample Preparation: Accurately weigh and dissolve a known amount of valsartan in a suitable solvent mixture (e.g., ethanol-water) to create a stock solution.[14]

-

Titration Setup: Transfer a precise volume of the valsartan solution to a thermostated vessel (e.g., 25.0 ± 0.1 °C) and maintain a constant ionic strength (e.g., with 0.10 M NaCl).[14]

-

Titration: Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH in 50% aqueous ethanol) added in small, precise increments.[14]

-

Data Analysis: Record the pH value after each addition of titrant. The equivalence points are determined from the resulting titration curve, often using Gran's plot method.[14] The pKa values are then calculated from the pH data at the half-equivalence points.

Polymorphic and Thermal Analysis

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are complementary techniques for solid-state characterization.

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the this compound sample into an aluminum DSC pan and seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25°C to 250°C) under a nitrogen purge.[12]

-

Interpretation: The resulting thermogram shows heat flow as a function of temperature. Endothermic peaks correspond to melting points, and shifts in the baseline can indicate glass transitions.[25][26]

-

-

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: Lightly pack the powder sample into a sample holder.

-

Analysis: Mount the sample in the diffractometer. Scan the sample over a defined 2θ range (e.g., 3° to 40°) using a monochromatic X-ray source (e.g., Cu-Kα radiation).[15]

-

Interpretation: The resulting diffractogram plots intensity versus the diffraction angle (2θ). Crystalline materials produce a unique pattern of sharp peaks, while amorphous materials produce a broad halo.[15][27]

-

Stability-Indicating HPLC Method (Forced Degradation)

This protocol establishes an analytical method capable of separating the intact drug from its degradation products.

-

Forced Degradation:

-

Acid/Base Hydrolysis: Dissolve valsartan in a solution of 0.1 N HCl or 0.1 N NaOH and heat (e.g., at 40°C) for a specified time. Neutralize the solution before analysis.[21]

-

Oxidation: Treat a solution of valsartan with 3% hydrogen peroxide at room temperature.[21]

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 70°C).

-

Photodegradation: Expose the solid powder and a solution of valsartan to UV light (e.g., 320-400 nm) in a photostability chamber.[19]

-

-

Chromatographic System:

-

Column: Use a C18 reverse-phase column (e.g., 250mm × 4.6mm, 5µm).[19]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen orthophosphate, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile).[19] A common ratio is around 58:42 v/v.[19]

-

Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[21][29]

-

-

Analysis: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main valsartan peak and from each other.

General Characterization Workflow

The physicochemical characterization of a new salt form like this compound follows a logical progression of experiments designed to build a comprehensive understanding of its properties.

Caption: Experimental workflow for physicochemical characterization.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. japsonline.com [japsonline.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicea.com [chemicea.com]

- 6. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ijariie.com [ijariie.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 16. US7105557B2 - Polymorphs of valsartan - Google Patents [patents.google.com]

- 17. EP1511739B1 - Polymorphs of valsartan - Google Patents [patents.google.com]

- 18. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]

- 19. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acgpubs.org [acgpubs.org]

- 21. japsonline.com [japsonline.com]

- 22. hrpub.org [hrpub.org]

- 23. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. iajps.com [iajps.com]

- 25. Thermal behavior and phase identification of Valsartan by standard and temperature-modulated differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 28. scispace.com [scispace.com]

- 29. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]

An In-depth Technical Guide to the Solubility of Valsartan Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of valsartan (B143634), with a specific focus on its disodium (B8443419) salt form. The information compiled herein is intended to support research, development, and formulation activities involving this widely used antihypertensive agent. While extensive data is available for valsartan free acid, this guide also extrapolates and discusses the expected solubility behavior of valsartan disodium based on fundamental chemical principles and available literature.

Introduction to Valsartan and its Disodium Salt

Valsartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension and heart failure.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, valsartan is characterized by high permeability but low aqueous solubility, particularly in acidic environments.[2] This poor solubility can be a limiting factor for its oral bioavailability.[3]

Valsartan is an acidic molecule with two ionizable protons, one on the carboxylic acid group and the other on the tetrazole ring.[1] This allows for the formation of monosodium and disodium salts. The disodium salt of valsartan is of particular interest in pharmaceutical development as it is expected to exhibit significantly improved aqueous solubility compared to the free acid form, potentially leading to enhanced dissolution rates and improved bioavailability.[1][4] While patents describe the synthesis and crystalline forms of this compound, comprehensive quantitative solubility data in the public domain is limited.[1][5] This guide summarizes the available data for valsartan and provides an informed perspective on the solubility of its disodium salt.

Quantitative Solubility Data

The solubility of valsartan is highly dependent on the pH of the medium.[2][6] As the pH increases, the acidic functional groups of valsartan deprotonate, leading to the formation of the more soluble anionic species. The disodium salt represents the fully ionized form of valsartan.

The following table summarizes the reported solubility of valsartan in various aqueous and organic solvents. It is important to note that the solubility of this compound is expected to be significantly higher in aqueous media, particularly at neutral and alkaline pH, as the formation of the dianion is favored.[6]

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | Not Specified | 25 | 0.18 | [7] |

| Water | Not Specified | 37 | 0.0271 ± 0.009 | [8] |

| Distilled Water | Not Specified | 25 | 0.04512 | [9] |

| 0.1 N HCl | ~1 | Not Specified | Weakly soluble | [8] |

| Acetate Buffer | 1.2 | 25 | Not specified, low | [10] |

| Acetate Buffer | 4.5 | Not Specified | Not specified, low | [2] |

| Phosphate (B84403) Buffer | 6.8 | 37 | 2.989 ± 0.13 | [8] |

| Phosphate Buffer | 6.8 | 25 | Significantly higher than acidic pH | [2][10] |

| Phosphate Buffer | 7.4 | Not Specified | Higher than at pH 6.8 | [3][10] |

| Phosphate Buffer | 8.0 | 25 | 16800 | [6] |

| Ethanol | Not Specified | Not Specified | ~30 | |

| Methanol | Not Specified | Not Specified | Easily soluble | [8] |

| Acetonitrile | Not Specified | Not Specified | Soluble | [6] |

| Acetone | Not Specified | Not Specified | Easily soluble | [8] |

| DMSO | Not Specified | Not Specified | ~30 | |

| Dimethylformamide | Not Specified | Not Specified | ~30 |

Note: The significant increase in solubility in phosphate buffer at pH 8.0 strongly suggests the formation of the highly soluble dianionic species, which is equivalent to the dissolved form of this compound.

Experimental Protocols for Solubility Determination

Standard methodologies are employed to determine the solubility of valsartan and its salts. The most common of these is the shake-flask method.

Shake-Flask Method for Equilibrium Solubility

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent or buffer.

Protocol:

-

Preparation: An excess amount of valsartan or this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container, typically a glass vial or flask.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[7] A shaker bath or a magnetic stirrer can be used for agitation.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid by centrifugation and/or filtration through a fine-pore filter (e.g., 0.45 µm) to obtain a clear, saturated solution.[11]

-

Quantification: The concentration of the dissolved valsartan in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at a specific wavelength (e.g., 250 nm).[7][8]

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

The following diagram illustrates the typical workflow for a shake-flask solubility experiment.

Signaling Pathway: Mechanism of Action of Valsartan

Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance.

The following diagram illustrates the RAAS pathway and the point of intervention by valsartan.

Conclusion

The solubility of valsartan is a critical parameter influencing its oral bioavailability. While quantitative data for this compound is not extensively reported in publicly available literature, the pH-dependent solubility of the free acid provides strong evidence that the disodium salt will exhibit significantly enhanced aqueous solubility, particularly in the neutral to alkaline pH range found in the small intestine. The experimental protocols and the understanding of its mechanism of action outlined in this guide provide a solid foundation for researchers and drug development professionals working with valsartan and its salt forms. Further studies to precisely quantify the solubility of this compound in various biorelevant media are warranted to fully characterize its biopharmaceutical properties.

References

- 1. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal forms of this compound salt - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. japsonline.com [japsonline.com]

- 7. iajps.com [iajps.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Thermal Behavior of Valsartan Disodium: A Technical Guide to its Crystalline Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of various crystalline forms of valsartan (B143634) disodium (B8443419), a critical aspect in the development of stable and effective pharmaceutical formulations. Understanding the polymorphic landscape of an active pharmaceutical ingredient (API) like valsartan disodium is paramount for ensuring consistent quality, bioavailability, and manufacturability. This document summarizes key quantitative thermal data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for characterization.

Core Data Presentation: Thermal Properties of this compound Crystalline Forms

The thermal characteristics of different this compound crystalline forms, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are summarized below. These parameters are crucial for identifying and differentiating between polymorphs, as well as for predicting their stability.

| Crystalline Form | DSC Endothermic Peak (°C) | Enthalpy (J/g) | TGA Weight Loss (%) | Temperature Range for Weight Loss (°C) |

| Form A | 182-184 (around 183)[1] | 335.53[1] | Not specified | Not specified |

| Form B | ~198 ± 5 (Melting Point)[1][2] | Not specified | No significant desolvation[1][2] | Not specified |

| Form D | ~207 ± 5 (Melting Point)[1][2] | Not specified | Not specified | Not specified |

| Form E | 107-127[1][3] | Not specified | ≥ 15[1] | 64-200[1] |

| Form F | 104-117 (around 116)[1][3] | Not specified | ≥ 8.4 (preferably ≥ 10, more preferably ≥ 11)[1] | 55-150[1] |

| Form G | Degradation and melting signals overlap[2] | Not specified | Not specified | Not specified |

| Form H | Not specified | Not specified | No significant desolvation[1][2] | Not specified |

| Unnamed Form | ~234.98[4] | Not specified | 11-16[4] | Not specified |

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible thermal analysis. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are based on common practices in the pharmaceutical industry for the characterization of crystalline solids.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine melting points, transition temperatures, and enthalpies of fusion.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound crystalline sample into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, hermetically sealed aluminum pan is used as the reference.

-

Experimental Conditions:

-

Heating Rate: A standard heating rate of 10°C/min is typically employed.[1][2][3]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature sufficiently above the expected melting point (e.g., 300°C).

-

Purge Gas: Use an inert purge gas, such as nitrogen, with a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and enthalpy of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time. This is used to determine the presence of solvates or hydrates and to assess thermal stability.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound crystalline sample into a TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Data Analysis: Analyze the TGA curve to identify the temperature ranges of mass loss and quantify the percentage of mass lost at each step.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound crystalline forms.

Caption: Workflow for Thermal Analysis of this compound.

References

- 1. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 2. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. SOLID FORMS OF this compound AND PROCESS OF PREPARATION THEREOF - Patent 3498698 [data.epo.org]

An In-depth Technical Guide to the X-ray Powder Diffraction of Valsartan Disodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray Powder Diffraction (XRPD) analysis of valsartan (B143634) disodium (B8443419), an active pharmaceutical ingredient (API). Understanding the solid-state properties of valsartan disodium is critical for drug development, as different crystalline forms, or polymorphs, can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability. XRPD is a fundamental technique for identifying and characterizing these different solid forms.

Introduction to this compound and Polymorphism

Valsartan is an angiotensin II receptor blocker used to treat high blood pressure and heart failure. While it is often marketed in its free acid form, the disodium salt of valsartan offers alternative physicochemical properties. The crystalline structure of this compound can exist in multiple forms, a phenomenon known as polymorphism. Each polymorph possesses a unique crystal lattice and, consequently, a distinct XRPD pattern. The identification and control of these polymorphic forms are crucial for ensuring product quality and therapeutic efficacy.[1][2][3] Several crystalline forms of this compound have been identified and are designated as Form A, Form B, Form D, Form E, Form F, Form G, and Form H.[4][5]

Principles of X-ray Powder Diffraction (XRPD)

XRPD is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its crystal structure.[6][7] When a finely powdered sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystallographic planes of the crystalline material. The angles and intensities of the diffracted X-rays are recorded, producing a unique diffraction pattern that serves as a fingerprint for a specific crystalline solid.[2] This pattern is typically presented as a plot of diffracted intensity versus the diffraction angle, 2θ (two-theta).

Experimental Protocols for XRPD Analysis of this compound

A generalized experimental protocol for the XRPD analysis of this compound, based on common practices in the pharmaceutical industry, is outlined below.[6][8]

1. Sample Preparation:

-

A small amount of the this compound powder is gently ground using a mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.

-

The powdered sample is then carefully packed into a sample holder. The surface of the sample should be smooth and level with the surface of the holder.

2. Instrumentation and Data Collection:

-

X-ray Diffractometer: A Bragg-Brentano configuration is commonly employed.

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is typically used.

-

Voltage and Current: The X-ray tube is operated at standard settings, for example, 40 kV and 40 mA.

-

Goniometer Scan:

-

Range (2θ): A common scan range is from 2° to 40°.

-

Step Size: A step size of 0.02° is often used.

-

Scan Speed (Time per Step): A typical scan speed is 1 second per step.

-

-

Detector: A high-speed detector, such as a strip detector, is used to record the diffracted X-rays.

3. Data Analysis:

-

The resulting XRPD pattern is analyzed to determine the peak positions (2θ values) and their relative intensities.

-

This data is then compared to reference patterns of known crystalline forms of this compound to identify the polymorph(s) present in the sample.

Workflow for XRPD Analysis of this compound

Caption: Workflow for the XRPD analysis of this compound.

XRPD Data for Crystalline Forms of this compound

The following tables summarize the characteristic XRPD peaks for various known crystalline forms of this compound, as reported in the literature.[4][5][9][10] The data is presented in terms of 2θ angles (±0.2°).

Table 1: Characteristic XRPD Peaks for this compound Forms A and B

| Form A (2θ) | Form B (2θ) |

| 4.7 | 4.4 |

| 8.5 | 8.8 |

| 9.5 | |

| 13.6 | |

| 15.4 | |

| 16.5 | |

| 18.1 | |

| 19.9 | |

| 22.0 | |

| 22.4 | |

| 23.3 | |

| 23.8 | |

| 25.3 | |

| 27.8 |

Data sourced from patents.[4][5][10]

Table 2: Characteristic XRPD Peaks for this compound Forms D and E

| Form D (2θ) | Form E (2θ) |

| 4.4 | 6.3 |

| 9.0 | 12.3 |

| 14.9 | 14.7 |

| 21.4 | 16.5 |

| 22.4 | 17.4 |

Data sourced from patents.[4][5][10]

Table 3: Characteristic XRPD Peaks for this compound Forms F, G, and H

| Form F (2θ) | Form G (2θ) | Form H (2θ) |

| 6.2 | 6.4 | 4.5 |

| 14.9 | 8.3 | 8.7 |

| 18.3 | 9.5 | 9.0 |

| 17.3 | ||

| 19.4 |

Data sourced from patents.[4][5]

A patent also describes another crystalline form with a more extensive list of characteristic peaks.[9]

Table 4: Additional Crystalline Form of this compound

| 2θ Angle | 2θ Angle | 2θ Angle | 2θ Angle |

| 4.48 | 17.73 | 21.88 | 28.42 |

| 8.95 | 17.94 | 22.73 | 29.25 |

| 9.25 | 18.60 | 23.91 | 29.54 |

| 11.55 | 18.76 | 24.64 | 29.79 |

| 13.22 | 19.46 | 24.99 | 30.52 |

| 13.53 | 20.57 | 25.43 | 30.80 |

| 14.90 | 21.09 | 26.41 | 31.34 |

| 15.30 | 21.22 | 26.72 | 32.39 |

| 15.53 | 21.59 | 27.03 | 32.92 |

| 16.30 | 21.71 | 27.21 | 33.40 |

| 17.01 | 21.88 | 27.65 | 34.11 |

| 17.20 | 21.71 | 28.42 | 34.77 |

Data sourced from a patent application.[9]

Logical Relationships in Polymorph Characterization

The characterization of this compound polymorphs involves a logical progression from synthesis to analysis and finally to application in drug development.

Logical Flow of Polymorph Characterization

Caption: Logical flow from synthesis to drug development for this compound polymorphs.

Conclusion

The solid-state characterization of this compound using X-ray powder diffraction is a critical step in pharmaceutical development. The existence of multiple crystalline forms necessitates thorough analysis to ensure the selection of the optimal polymorph for formulation. This guide provides a foundational understanding of the XRPD analysis of this compound, including experimental protocols and a summary of known crystalline forms. Researchers and scientists are encouraged to use this information as a starting point for their investigations into the complex solid-state chemistry of this important active pharmaceutical ingredient.

References

- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 2. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 3. researchgate.net [researchgate.net]

- 4. CRYSTAL FORMS OF this compound SALT - Patent 3508479 [data.epo.org]

- 5. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 6. The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]

- 10. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]

Early-Stage Research on Valsartan Disodium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan (B143634) is a potent, orally active, and specific angiotensin II receptor antagonist that selectively blocks the AT1 receptor subtype, widely used in the treatment of hypertension and heart failure.[1][2] The active pharmaceutical ingredient is the free acid, which exhibits low aqueous solubility.[3] To improve its physicochemical properties, research has been conducted on various salt forms, including the disodium (B8443419) salt. The formation of the disodium salt involves the replacement of the acidic hydrogen atoms on both the carboxyl group and the tetrazole ring of the valsartan molecule with sodium ions.[4] This technical guide provides a comprehensive overview of the early-stage research on valsartan disodium salts, focusing on its synthesis, characterization, and physicochemical properties based on publicly available data.

Physicochemical Properties of Valsartan and its Disodium Salt

A summary of the key physicochemical properties of valsartan and its disodium salt is presented below. The data for the disodium salt is primarily derived from patent literature describing various crystalline forms.

| Property | Valsartan (Free Acid) | This compound | Data Source(s) |

| Molecular Formula | C24H29N5O3 | C24H27N5Na2O3 | [5][6][7] |

| Molecular Weight | 435.5 g/mol | 479.5 g/mol | [5][6] |

| Melting Point | 80-95°C (closed crucible), 105-110°C (open crucible) | Varies by crystalline form (see table below) | [3][4] |

| Solubility in Water | Slightly soluble, ~0.18 g/L at 25°C | Improved solubility in solution | [3][8] |

| Solubility in Phosphate (B84403) Buffer (pH 8.0) | 16.8 g/L at 25°C (forms dianion salt in situ) | Not explicitly stated, but expected to be high | [8] |

Crystalline Forms of this compound

Several crystalline forms of this compound have been identified and characterized, each with distinct physical properties.

| Crystalline Form | Key XRPD Peaks (2θ) | Melting Point (°C) | Notes | Data Source(s) |

| Form A | 4.7±0.2, 8.5±0.2, 9.5±0.2 | ~183 | Non-solvate with high crystalline stability and low hygroscopicity (2.6% water absorption). | [9] |

| Form B | 4.4±0.2, 8.8±0.2 | ~198±5 | --- | [9] |

| Form D | 4.4±0.2, 9.0±0.2, 14.9±0.2, 21.4±0.2, 22.4±0.2 | ~207±5 | --- | [9][10] |

| Form E | 6.3±0.2, 12.3±0.2, 14.7±0.2, 16.5±0.2, 17.4±0.2 | ~127 | Dioxane solvate. | [9][10] |

| Form F | 6.2±0.2, 14.9±0.2, 18.3±0.2 | ~116 | Ethyl acetate (B1210297) solvate. | [9] |

| Form G | 6.4±0.2, 8.3±0.2, 9.5±0.2, 17.3±0.2, 19.4±0.2 | Degradation and melting signals overlap | Non-solvate. | [9][10] |

| Form H | 4.5±0.2, 8.7±0.2, 9.0±0.2 | Not specified | --- | [9] |

| Unnamed Crystalline Form | 4.48, 8.95, 9.25, 15.53, 17.01, 18.60, 22.73 ±0.2 | ~234.98 | Moisture content of 11-16% w/w. | [11] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound salts as described in the literature.

Synthesis of Crystalline Forms of this compound

The general principle for synthesizing this compound involves reacting valsartan free acid with a sodium source, typically sodium hydroxide (B78521), in a suitable solvent system. The specific crystalline form obtained is dependent on the solvents and conditions used.

Example Protocol for Crystalline Form A:

-

Dissolve 8.71 mg of valsartan in 0.87 mL of isopropanol.

-

Add 0.2 mL of 2 mmol aqueous sodium hydroxide solution dropwise at room temperature.

-

Stir the mixture for 0.5 hours.

-

Concentrate the solution under reduced pressure to obtain a solid.

-

Stir the resulting solid in a mixture of n-heptane/ethanol (19/1 by volume) overnight.

-

Filter the solid and dry under vacuum at 40°C.

-

To further refine the crystalline form, add 3 mg of the obtained solid to 0.1 mL of methyl tert-butyl ether and stir for 72 hours.

-

Centrifuge to discard the supernatant and dry the solid in an oven at 30°C to yield crystalline Form A.[12]

Example Protocol for Crystalline Form B:

-

Add 10 mg of valsartan to 0.3 mL of water containing 1.84 mg of sodium hydroxide.

-

Concentrate the mixture under reduced pressure to obtain a solid.

-

Add 3 mg of this salt to 0.1 mL of 3-pentanone (B124093) and stir for 72 hours.

-

Centrifuge to discard the supernatant and dry the resulting solid in an oven at 30°C to obtain crystalline Form B.[12]

Example Protocol for Amorphous this compound:

-

Prepare a solution of sodium hydroxide (2.03 eq) in methanol (B129727) (2 vol) and stir at 55-60°C for 20-30 minutes, then cool to 25-30°C.

-

Prepare a solution of 25g of valsartan in methanol (3 vol).

-

Add the sodium hydroxide solution dropwise to the valsartan solution and stir at 25-30°C for 1 hour.

-

Degas the solution for 1-2 hours at 50-60°C.

-

Cool to 25-30°C and add n-heptane (5 vol), then stir for 1-2 hours at room temperature.

-

Filter the solid under nitrogen, wash with n-heptane (1 vol), and dry under reduced pressure at 60-65°C to obtain amorphous this compound.[11]

Characterization Methods

The characterization of this compound salts typically involves the following analytical techniques:

-

X-Ray Powder Diffraction (XRPD): Used to identify the crystalline structure of the salt. Data is collected using a diffractometer with Cu-Kα radiation.[9][10]

-

Differential Scanning Calorimetry (DSC): Determines the melting point and thermal transitions of the salt. The analysis is typically performed under a nitrogen flow with a heating rate of 10°C/min.[3][9]

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess thermal stability and the presence of solvates.[3][9]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the this compound salt and to conduct stability studies. A common method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile.[6][13][14]

Visualizations

Synthesis Workflow for Crystalline this compound

Caption: General workflow for the synthesis of crystalline this compound.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Mechanism of Action of Valsartan

Caption: Simplified signaling pathway showing the mechanism of action of valsartan.

Conclusion and Future Directions

The formation of this compound salts presents a promising strategy to enhance the physicochemical properties of the parent drug, potentially leading to improved formulation and bioavailability. The existing patent literature provides a solid foundation for the synthesis and characterization of various crystalline and amorphous forms. However, there is a notable gap in the publicly available research concerning the detailed in vitro dissolution profiles, in vivo pharmacokinetic and pharmacodynamic studies, and long-term stability data for these specific salt forms. Future research should focus on these areas to fully elucidate the therapeutic potential of this compound and to select the optimal solid-state form for further drug development. Such studies would be crucial for establishing a comprehensive understanding of the performance of this compound salts in a pharmaceutical context.

References

- 1. Valsartan: a novel angiotensin type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2002006253A1 - Valsartan salts - Google Patents [patents.google.com]

- 5. This compound | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. US10745363B2 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 10. WO2018040065A1 - Crystal forms of this compound salt - Google Patents [patents.google.com]

- 11. EP3498698A1 - Solid forms of this compound and process of preparation thereof - Google Patents [patents.google.com]

- 12. Crystal forms of this compound salt - Eureka | Patsnap [eureka.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. hrpub.org [hrpub.org]

Preclinical Development of Valsartan Disodium: A Technical Guide

Disclaimer: Publicly available preclinical data specifically for valsartan (B143634) disodium (B8443419) are limited. This document provides a comprehensive overview of the preclinical development of valsartan, the active pharmaceutical ingredient. The data presented for valsartan are considered fundamental to the development and regulatory assessment of its salt forms, including valsartan disodium.

Introduction

Valsartan is a potent, orally active, and selective angiotensin II receptor antagonist that targets the AT1 receptor subtype.[1][2] It is widely used for the treatment of hypertension, heart failure, and to reduce cardiovascular mortality in patients with left ventricular dysfunction following myocardial infarction.[3] this compound is a salt form of valsartan developed to potentially improve physicochemical properties such as solubility. This guide summarizes the essential preclinical data from pharmacology, pharmacokinetics, and toxicology studies that form the basis for the clinical development of valsartan and its derivatives.

Non-Clinical Pharmacology

Primary Pharmacodynamics

Valsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[4] This prevents angiotensin II from binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[5] This targeted action leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[6] Unlike ACE inhibitors, valsartan does not inhibit the angiotensin-converting enzyme (ACE) and therefore does not interfere with bradykinin (B550075) metabolism, which is associated with side effects like dry cough.[4][7]

Signaling Pathway

Valsartan blocks the downstream signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor. This antagonism prevents vasoconstriction, inflammation, and fibrosis. Recent studies also suggest that valsartan can promote nitric oxide (NO) production in endothelial cells through a mechanism involving Src/PI3K/Akt signaling, which contributes to its vasoprotective effects.[8]

Secondary Pharmacodynamics & Safety Pharmacology

Preclinical studies in various animal models, including renal hypertensive rats and spontaneous hypertensive rats (SHR), demonstrated the dose-dependent antihypertensive efficacy of valsartan.[1] It was shown to protect against end-organ damage, such as cardiac hypertrophy and renal disease.[1] Safety pharmacology studies, including assessments of central nervous system, respiratory, and cardiovascular functions, were integrated into repeated-dose toxicity studies in marmosets, revealing no off-target effects at therapeutic doses.[9][10]

Non-Clinical Pharmacokinetics (ADME)

Absorption, Distribution, Metabolism, and Excretion

Valsartan is rapidly absorbed after oral administration.[11] It exhibits extensive binding to plasma proteins. The drug is poorly metabolized, with the main metabolic pathway being the formation of an inactive metabolite, 4-hydroxyvalsartan.[12][13] Elimination occurs primarily through biliary excretion in the feces.[1][14]

Pharmacokinetic Parameters in Preclinical Species

Pharmacokinetic studies have been conducted in several species, including rats and common marmosets. The marmoset was identified as a highly relevant non-rodent species for human PK prediction, particularly because its metabolic profile is similar to that of humans.[12][13][15]

Table 1: Comparative Pharmacokinetic Parameters of Valsartan (IV Administration)

| Parameter | Rat | Marmoset | Human (Predicted from Marmoset) |

|---|---|---|---|

| Dose (mg/kg) | 1 | 1 | N/A |

| CLt (mL/min/kg) | 35.3 | 14.5 | 3.6 |

| Vss (L/kg) | 1.13 | 0.44 | 0.23 |

| t1/2 (h) | 0.6 | 0.6 | 10.0 |

(Data synthesized from Matsumoto et al., 2022)[13]

Table 2: In Vitro Uptake Kinetics of Valsartan in Hepatocytes

| Parameter | Rat Hepatocytes | Human Hepatocytes |

|---|---|---|

| Km,u (µM) | 28.4 ± 3.7 | 44.4 ± 14.6 |

| Vmax (pmol/mg/min) | 1320 ± 180 | 304 ± 85 |

| P_dif (µL/mg/min) | 1.21 ± 0.42 | 0.724 ± 0.271 |

(Data from Poirier et al., 2009)[14]

Experimental Protocols

3.3.1 Pharmacokinetic Study in Rats

A representative experimental protocol for evaluating the pharmacokinetics of valsartan in rats is described below.

-

Animal Model: Male Sprague-Dawley rats.[16]

-

Groups:

-

Group A: Valsartan administered orally (e.g., 10 mg/kg).

-

Group B (optional): Valsartan administered intravenously to determine absolute bioavailability.

-

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

Valsartan, dissolved in a suitable vehicle, is administered by oral gavage.

-

Serial blood samples (approx. 0.25 mL) are collected from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[16]

-